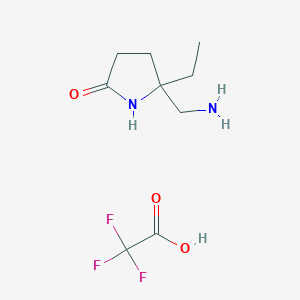

5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidin-2-one is a type of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidines are found in many biologically active natural and synthetic compounds . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one involves a five-membered ring with nitrogen as one of the members . TFA has a structure where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms .

Chemical Reactions Analysis

TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .

Physical and Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a high acidity, with an acid ionisation constant, Ka, that is approximately 34,000 times higher than that of acetic acid .

Scientific Research Applications

Enantioselective Synthesis

One application involves the enantioselective synthesis of cis and trans pyrrolidine-2,5 dicarboxylic acids. N-BOC-ethyl pyroglutamate undergoes nucleophilic ring opening, leading to the synthesis of compounds that are constituents of the red alga Schizymenia dubyi. This method showcases the use of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in the efficient synthesis of biologically significant molecules (Ezquerra et al., 1993).

Interaction with Beta-Sheet Templates

Another study explores the interaction of ferrocenoyl-dipeptides with 3-aminopyrazole derivatives, investigating their potential as beta-sheet models. This research highlights the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa derivatives in the formation of supramolecular structures, contributing to the understanding of peptide interactions and hydrogen bonding in the creation of complex molecular assemblies (Saweczko et al., 2001).

Aminolysis in Green Chemistry

The compound is also used in the aminolysis of epoxides in an ionic liquid medium, showcasing its application in green and efficient reaction mediums. This process leads to the synthesis of β-aminoalcohols without the need for traditional catalysts, highlighting the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in promoting sustainable chemical processes (Malhotra et al., 2008).

Coordination Networks and Silver(I) Complexes

Research into the reaction of 3-aminomethylpyridine with silver(I) salts produces a variety of coordination networks, whose structures depend on the stoichiometry of the components present. This study illustrates the utility of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in forming multidimensional coordination networks with potential applications in materials science and nanotechnology (Feazell et al., 2006).

Mechanism of Action

While the specific mechanism of action for “5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa” is not available, TFA is widely used in organic chemistry for various purposes . For instance, amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl. These carbamates can be removed using acid (e.g. trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively .

Properties

IUPAC Name |

5-(aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2HF3O2/c1-2-7(5-8)4-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAODFWNDKKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)N1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2878208.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)

![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![2-[(2-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2878221.png)

![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)

![8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)

![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2878230.png)